Structural Uniqueness Assessment: The 4-Phenyloxane-4-carboxamide Substituent as a Key Differentiator from Commercially Available Furan-Thiazole Analogs
The target compound is characterized by a quaternary carbon center at the 4-position of the oxane ring, bearing both a phenyl group and a carboxamide linker. Among commercially catalogued furan-thiazole-acetamide or furan-thiazole-piperidine analogs, this quaternary substitution pattern is absent. The simplest commercially listed analog, N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 75884-37-6), replaces the entire 4-phenyloxane-4-carboxamide tail with a methyl group, representing a ΔMW of approximately -190 Da and a ΔXLogP3 of approximately -2.5 log units relative to the target compound (computed from PubChem data [1]). The piperidine analog N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide replaces the oxane oxygen with a methylene unit, altering hydrogen-bond acceptor capacity and ring electronics . No commercially available analog was identified that reproduces the precise 4-phenyloxane-4-carboxamide moiety while retaining the furan-2-yl-thiazol-2-yl head group. This constitutes a procurement-relevant differentiation: if a research program requires the 4-phenyloxane-4-carboxamide vector, no direct substitute is available in the commercial screening deck.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) deviation from closest commercial analogs |
|---|---|
| Target Compound Data | MW = 354.4 g/mol; XLogP3 = 3.0 |
| Comparator Or Baseline | N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide: MW ≈ 208 g/mol, XLogP3 ≈ 1.0; N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide: MW ≈ 305 g/mol, XLogP3 computed, exact value not disclosed |
| Quantified Difference | MW difference: −146 to −190 Da; XLogP3 difference: estimated −2.0 to −2.5 log units |
| Conditions | Computed physicochemical properties from PubChem [1]; analog data inferred from structures disclosed on vendor databases |
Why This Matters
For procurement, this structural uniqueness means the compound fills a combinatorial chemistry niche that is not occupied by any simpler, lower-cost furan-thiazole analog, and substitution with a cheaper look-alike is structurally invalid without additional experimental validation.
- [1] PubChem. Compound Summary for CID 45504114: N-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1207007-14-4 (Accessed 2026-05-09). View Source
